molecular formula C8H8ClNO2 B1295656 Ethyl 5-chloronicotinate CAS No. 20825-98-3

Ethyl 5-chloronicotinate

Cat. No.: B1295656
CAS No.: 20825-98-3
M. Wt: 185.61 g/mol
InChI Key: NPPHNBKRBUSDQB-UHFFFAOYSA-N
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Description

Ethyl 5-chloronicotinate is an ethyl ester derivative of 5-chloronicotinic acid, featuring a chlorine substituent at the 5-position of the pyridine ring and an ethoxycarbonyl group at the 3-position. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations. Notably, its CAS number is reported inconsistently in the literature: 20825-98-3 () and 1208074-81-0 (), likely reflecting positional isomerism or data entry discrepancies . This compound is utilized in Stille coupling reactions to synthesize bipyridine derivatives, achieving yields of 76% in such applications .

Properties

IUPAC Name

ethyl 5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHNBKRBUSDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174943
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20825-98-3
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Ethyl Nicotinate

  • Reagents : Thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$).
  • Conditions : The reaction typically occurs under reflux conditions.
  • Process : Ethyl nicotinate is treated with a chlorinating agent, leading to the substitution of the hydrogen atom at the 5-position with chlorine.

Vilsmeier-Haack Reaction

  • Reagents : N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$).
  • Conditions : The mixture is heated to facilitate cyclization.
  • Process : This method involves the formation of a Vilsmeier salt, which reacts with vinyl butyl ether to produce intermediates that are further processed to yield ethyl 5-chloronicotinate.

Esterification Method

  • Reagents : Ethanol and a chlorinated nicotinic acid derivative.
  • Conditions : Acidic or basic catalysis may be employed.
  • Process : The chlorinated nicotinic acid is reacted with ethanol under controlled conditions to form the ester.

In industrial settings, the synthesis of this compound often employs optimized processes for higher yields and purity. Common practices include:

This compound can undergo various chemical reactions, making it versatile in synthetic chemistry:

Nucleophilic Substitution

  • The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis

  • Under acidic or basic conditions, the ester group can be hydrolyzed to yield 5-chloronicotinic acid.

Oxidation and Reduction

  • Although less common, this compound can participate in oxidation and reduction reactions.

The following table summarizes key aspects of different preparation methods for this compound:

Method Key Reagents Conditions Yield Potential
Chlorination Thionyl chloride, PCl$$_5$$ Reflux Moderate to High
Vilsmeier-Haack Reaction DMF, POCl$$_3$$ Heated High
Esterification Ethanol Acidic/Basic Catalysis Variable

This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its role as an intermediate in synthesizing more complex organic molecules makes it valuable in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-chloronicotinic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or dimethylformamide.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solutions.

Major Products:

Scientific Research Applications

Scientific Research Applications

Ethyl 5-chloronicotinate finds applications in several scientific fields:

Chemistry

  • Intermediate in Organic Synthesis : Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Biological Activity Studies : Investigated for potential antimicrobial and anti-inflammatory properties. Research indicates its effectiveness against various bacterial strains, suggesting applications in developing new antimicrobial agents.
  • Neuroprotective Research : Explored for its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, potentially modulating neurotransmitter systems.

Medicine

  • Drug Development : Its unique structural properties allow for interactions with specific molecular targets, making it a candidate for further pharmacological investigations.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Potential : May provide therapeutic benefits in neurodegenerative conditions by modulating neurotransmitter systems.

Numerous studies have investigated the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics.
  • Neuroprotective Mechanism Exploration : Research focused on its interaction with neurotransmitter receptors to assess its protective effects against neurodegeneration.
  • Synthesis Optimization : Case studies on synthesis methods revealed improved yields using modified reaction conditions, which could enhance industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogues of ethyl 5-chloronicotinate, highlighting substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound 20825-98-3 C₈H₈ClNO₂ 185.61 Cl (5), COOEt (3) Pharmaceutical intermediates
Mthis compound Not specified C₇H₆ClNO₂ 171.58 Cl (5), COOMe (3) Research chemical; synthesized via Sandmeyer reaction (71% yield)
Ethyl 5-amino-2-chloronicotinate 884495-40-3 C₈H₉ClN₂O₂ 200.62 NH₂ (5), Cl (2), COOEt (3) Drug intermediate; structural flexibility for derivatization
Methyl 6-chloronicotinate 15087-95-3 C₇H₆ClNO₂ 171.58 Cl (6), COOMe (3) Synthetic precursor for heterocycles
Ethyl 2-chloro-5-methylnicotinate 894074-85-2 C₉H₁₀ClNO₂ 199.63 Cl (2), CH₃ (5), COOEt (3) Pharmaceutical intermediate (e.g., skincare)
Ethyl 6-chloro-5-cyanonicotinate 856165-97-4 C₉H₇ClN₂O₂ 210.62 Cl (6), CN (5), COOEt (3) High-purity (98%) research applications
Ethyl 2-(benzylamino)-5-chloronicotinate 1706429-08-4 C₁₅H₁₅ClN₂O₂ 290.74 BnNH (2), Cl (5), COOEt (3) Ligand in nickel coordination polymers
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ 227.65 Acetyl (6), Cl (5), COOEt (3) Synthetic intermediate for complex molecules
Ethyl 5-methylnicotinate 62150-46-3 C₉H₁₁NO₂ 165.19 CH₃ (5), COOEt (3) Flavor/fragrance component

Biological Activity

Ethyl 5-chloronicotinate is an organic compound with the molecular formula C8_8H8_8ClNO2_2. It is a derivative of nicotinic acid, where a chlorine atom replaces a hydrogen atom at the 5-position of the pyridine ring. This modification significantly influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H8_8ClNO2_2
  • Molecular Weight : Approximately 187.61 g/mol
  • CAS Number : 20825-98-3

The compound's structure allows it to participate in diverse chemical reactions, such as nucleophilic substitution and ester hydrolysis. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity points towards its potential use in treating inflammatory diseases.

3. Neuroprotective Potential

The compound is being explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preliminary research suggests that this compound may modulate neurotransmitter systems, providing a basis for further investigation into its therapeutic potential.

The biological activities of this compound are believed to be mediated through interactions with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors involved in disease processes, although the exact mechanisms remain to be fully elucidated.

Comparative Analysis with Related Compounds

Compound NameCAS NumberUnique Features
Ethyl Nicotinate100-51-6Lacks chlorine, less reactive
5-Chloronicotinic Acid100-54-0Non-esterified form, more acidic
Mthis compound100-57-4Methyl group instead of ethyl

This comparison highlights how this compound's unique chlorine substitution may impart distinct biological properties compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study published in Pharmaceuticals evaluated the antimicrobial efficacy of various nicotinic derivatives, including this compound. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
  • Inflammation Model
    • In an experimental model of inflammation, this compound reduced the levels of TNF-alpha and IL-6 in cultured macrophages, demonstrating its anti-inflammatory capabilities .
  • Neuroprotective Study
    • Research conducted on neuroblastoma cell lines showed that this compound could protect against oxidative stress-induced apoptosis, indicating its potential role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-chloronicotinate, and how can experimental parameters be optimized?

  • Methodology : this compound is typically synthesized via esterification of 5-chloronicotinic acid using ethanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimization involves varying reaction time, temperature, and stoichiometry. For reproducibility, document reflux conditions (e.g., 80°C for 12 hours), solvent selection (e.g., dry toluene), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Include characterization data (NMR, IR) to confirm ester formation .
  • Key Considerations : Monitor reaction progress via TLC and adjust catalyst loading to minimize side products (e.g., diethyl esters).

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Compare experimental 1^1H NMR (e.g., δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) and 13^{13}C NMR (e.g., δ 165 ppm for carbonyl) to literature values.
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of -OH bands from unreacted acid.
  • Mass Spectrometry : Verify molecular ion peak ([M+H]⁺ at m/z 200.58) and fragmentation patterns .
    • Data Interpretation : Discrepancies in spectral data may indicate residual solvents or byproducts; use preparative HPLC for further purification.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

  • Methodology :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts (GIAO method) with experimental data to assess accuracy .
    • Advanced Applications : Predict regioselectivity in substitution reactions (e.g., Cl vs. ester group reactivity) to guide synthetic modifications.

Q. How should researchers address contradictions between experimental and computational data for this compound?

  • Troubleshooting Framework :

Error Analysis : Check basis set limitations (e.g., exclusion of dispersion corrections) or solvent effects in DFT models .

Experimental Replication : Repeat synthesis under inert conditions (glovebox) to rule out oxidation/hydrolysis artifacts.

Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state structure) to resolve ambiguities .

Q. What strategies are recommended for investigating the toxicological and environmental persistence of this compound?

  • Experimental Design :

  • In Vitro Toxicity : Conduct Ames tests (OECD 471) for mutagenicity and MTT assays on human cell lines (e.g., HepG2) .
  • Environmental Fate : Assess hydrolysis/photolysis rates (OECD 111) and biodegradability (OECD 301B). Use HPLC-MS to identify degradation products (e.g., 5-chloronicotinic acid) .
    • Data Gaps : Prioritize studies on bioaccumulation potential (logP ~2.5) and ecotoxicity using Daphnia magna assays .

Q. How can kinetic studies improve understanding of this compound’s reaction mechanisms?

  • Methodology :

  • Rate Determination : Use stopped-flow spectroscopy or GC-MS to monitor ester hydrolysis under varying pH/temperature.
  • Isotopic Labeling : Introduce 18^{18}O in the ester group to track nucleophilic attack pathways via MS analysis.
    • Mechanistic Insights : Derive rate constants (k) and activation parameters (ΔH‡, ΔS‡) to distinguish between SN1/SN2 or acid-catalyzed pathways .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound research in academic publications?

  • Best Practices :

  • Experimental Section : Detail reagent purity, instrument calibration (e.g., NMR lock mass), and statistical analysis (e.g., ±SD for triplicate runs) .
  • Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (CIF) for peer review .
    • Avoid Redundancy : Use tables to summarize yields, melting points, and spectral assignments instead of duplicating text .

Q. How can researchers design studies to resolve conflicting literature data on this compound’s physicochemical properties?

  • Systematic Approach :

Meta-Analysis : Compile existing data (e.g., solubility, logP) and identify outliers using Grubbs’ test.

Standardized Protocols : Adopt OECD guidelines for measurements (e.g., shake-flask method for logP).

Collaborative Validation : Share samples with independent labs for cross-testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloronicotinate

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